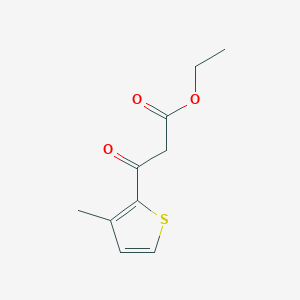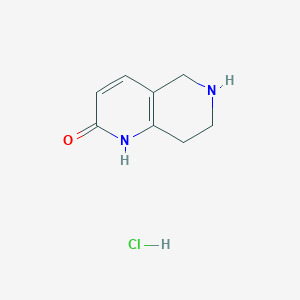
Ethyl (3-methyl-2-thenoyl)acetate
Overview
Description
Scientific Research Applications
Enzymatic Hydrolysis in Drug Synthesis
Ethyl (3-methyl-2-thenoyl)acetate has been utilized in enzymatic hydrolysis for the synthesis of pharmaceutical compounds. A study conducted by Bevilaqua et al. (2004) demonstrated the use of this compound in the final step of producing an anti-asthma drug, utilizing enzymatic hydrolysis for synthesizing the desired product. This highlights the potential of this compound in pharmaceutical manufacturing processes (Bevilaqua et al., 2004).
Ionization and Dissociation Studies
The compound has been studied in the context of ionization and dissociation under strong laser pulses. Liu et al. (2009) investigated the behavior of this compound and its isomers under these conditions, providing valuable insights into its chemical properties and reactions under extreme conditions (Liu et al., 2009).
Application in Ionic Liquid Interactions
Research by Köhler et al. (2007) explored the interactions of ionic liquids with polysaccharides, finding that this compound played a role in the acetylation of cellulose. This suggests its application in the modification of polysaccharides, potentially relevant in materials science (Köhler et al., 2007).
Phase Transfer Catalysis
Sheng et al. (2005) investigated the use of this compound in phase transfer catalysis, specifically in the N-alkylation of N-Boc-aminothiophenes. This study points to its role in facilitating chemical reactions in a phase transfer catalytic system (Sheng et al., 2005).
Molecular Structure Studies
Sugino et al. (1991) conducted a study on the molecular structure and conformation of this compound using gas electron diffraction. This research contributes to a deeper understanding of the molecular geometry and structural dynamics of the compound (Sugino et al., 1991).
Catalysis in Ethyl Acetate Synthesis
Inui et al. (2002) examined the direct synthesis of ethyl acetate from ethanol over various catalysts, including this compound. This study is significant for its implications in the sustainable and efficient production of ethyl acetate (Inui et al., 2002).
Corrosion Inhibition
A study by Lgaz et al. (2017) investigated the corrosion inhibition behavior of this compound derivatives on mild steel. This highlights its potential application in corrosion protection, which is crucial in various industrial settings (Lgaz et al., 2017).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that Ethyl (3-methyl-2-thenoyl)acetate may interact with various biological targets, contributing to its potential therapeutic effects.
Biochemical Pathways
For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds, it is plausible that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl (3-methyl-2-thenoyl)acetate plays a role in various biochemical reactions, particularly those involving ester hydrolysis and synthesis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. The interaction with these enzymes involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent breakdown into products. This compound can also participate in transesterification reactions, where it exchanges its ester group with another alcohol in the presence of an acid or base catalyst .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of certain signaling molecules and transcription factors, thereby affecting gene expression patterns. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules such as enzymes and receptors. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit esterases by forming a stable complex with the enzyme, preventing the hydrolysis of other ester substrates. This inhibition can lead to an accumulation of ester compounds within the cell, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure can result in adaptive responses by cells, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, as well as alterations in blood chemistry. These effects are dose-dependent and can provide insights into the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ester metabolism and fatty acid synthesis. It interacts with enzymes such as alcohol dehydrogenases and acetyltransferases, which play roles in the conversion of esters to alcohols and acids. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound can also influence the biosynthesis of other esters and fatty acids, contributing to the overall metabolic network .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can affect its localization and activity, influencing its overall biochemical effects. Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may play roles in its cellular transport .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. This localization can enhance its biochemical effects and contribute to its overall role in cellular processes .
Properties
IUPAC Name |
ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOKHNGHPOPWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)

![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)
![ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B1399873.png)



![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)
![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)



